molecular formula C6H6BrF2N3 B12967778 6-Bromo-5-(difluoromethyl)pyridine-2,4-diamine

6-Bromo-5-(difluoromethyl)pyridine-2,4-diamine

Cat. No.: B12967778
M. Wt: 238.03 g/mol
InChI Key: ZLFSTOCEDGMGGL-UHFFFAOYSA-N
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Description

6-Bromo-5-(difluoromethyl)pyridine-2,4-diamine is a chemical compound with the molecular formula C6H4BrF2N3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-(difluoromethyl)pyridine-2,4-diamine typically involves the bromination of 5-(difluoromethyl)pyridine followed by amination. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The subsequent amination step can be carried out using ammonia or an amine derivative under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-(difluoromethyl)pyridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of 6-amino-5-(difluoromethyl)pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-5-(difluoromethyl)pyridine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-5-(difluoromethyl)pyridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(difluoromethyl)pyridine: A closely related compound with similar chemical properties.

    2-Bromo-5-(trifluoromethyl)pyridine: Another similar compound with a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

6-Bromo-5-(difluoromethyl)pyridine-2,4-diamine is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and the exploration of new chemical space in research and development.

Properties

Molecular Formula

C6H6BrF2N3

Molecular Weight

238.03 g/mol

IUPAC Name

6-bromo-5-(difluoromethyl)pyridine-2,4-diamine

InChI

InChI=1S/C6H6BrF2N3/c7-5-4(6(8)9)2(10)1-3(11)12-5/h1,6H,(H4,10,11,12)

InChI Key

ZLFSTOCEDGMGGL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1N)Br)C(F)F)N

Origin of Product

United States

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